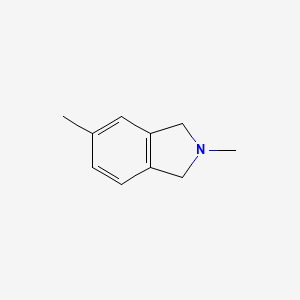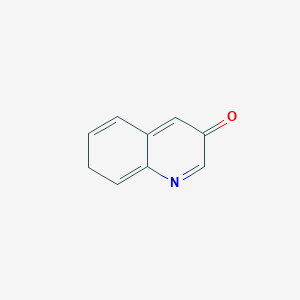
Quinolin-3(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-3(7H)-one: is a heterocyclic aromatic organic compound with a quinoline backbone. It is a derivative of quinoline, where the nitrogen atom is part of a six-membered ring fused to a benzene ring. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 2-aminobenzophenones: This method involves the cyclization of 2-aminobenzophenones under acidic conditions to yield Quinolin-3(7H)-one.
Oxidative Cyclization: This method uses oxidative cyclization of 2-aminobenzyl alcohols with oxidizing agents like potassium permanganate or manganese dioxide.
Industrial Production Methods:
Batch Process: Involves the reaction of 2-aminobenzophenones with acids in a batch reactor, followed by purification steps.
Continuous Flow Process: Uses a continuous flow reactor for the cyclization of 2-aminobenzophenones, offering better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinolin-3(7H)-one can undergo oxidation reactions to form quinoline-3-carboxylic acid.
Reduction: It can be reduced to form 3,4-dihydroquinolin-3-one.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 3,4-dihydroquinolin-3-one.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Exhibits antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition.
Medicine:
- Potential therapeutic agent for cancer treatment.
- Investigated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the synthesis of dyes and pigments.
- Acts as an intermediate in the production of pharmaceuticals .
Mechanism of Action
Molecular Targets and Pathways:
- Quinolin-3(7H)-one exerts its effects by interacting with various enzymes and receptors in the body.
- It inhibits specific enzymes involved in the inflammatory pathway, leading to reduced inflammation.
- It also interacts with DNA, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the carbonyl group at position 3.
Isoquinoline: An isomer with the nitrogen atom at a different position.
Indole: A similar compound with a five-membered nitrogen-containing ring fused to a benzene ring.
Uniqueness:
- Quinolin-3(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities.
- Its ability to undergo diverse chemical reactions makes it a versatile scaffold in synthetic chemistry .
Properties
CAS No. |
719268-67-4 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
7H-quinolin-3-one |
InChI |
InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1,3-6H,2H2 |
InChI Key |
NHIXRLQNMIFOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC(=O)C=NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)


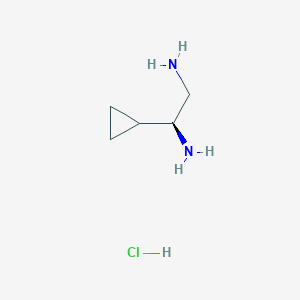

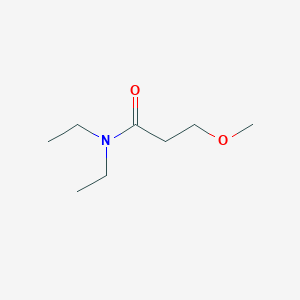
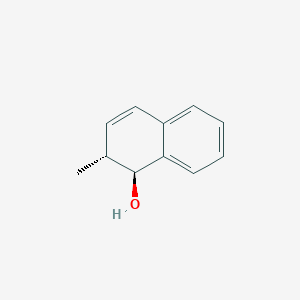
![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)

